4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one typically involves the reaction of 5-chloro-2-hydroxyacetophenone with salicylhydrazide. The reaction is carried out under acidic conditions, which facilitate the formation of the hydrazone linkage. The process involves the condensation of the carbonyl group of 5-chloro-2-hydroxyacetophenone with the hydrazide group of salicylhydrazide, resulting in the formation of the desired hydrazone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell damage or apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyacetophenone: A precursor in the synthesis of the target compound.
Salicylhydrazide: Another precursor used in the synthesis.
Hydrazones: A broader class of compounds with similar functional groups.
Uniqueness
4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
137715-94-7 |
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Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C12H9ClN2O4/c13-6-1-2-9(17)8(3-6)14-15-12-10(18)4-7(16)5-11(12)19/h1-5,16-19H |
InChI Key |
SJPUFRRAAGGJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
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